![molecular formula C12H9N3O B303297 3-aminobenzo[g]quinoxalin-2(1H)-one](/img/structure/B303297.png)
3-aminobenzo[g]quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aminobenzo[g]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a benzene ring and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the transition metal-free C-3 functionalization, which has emerged as a sustainable protocol. This method involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization . Another approach is the direct functionalization with alkanes using di-tert-butyl peroxide as an alkoxyl radical mediator .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the shift towards metal-free methodologies suggests a trend towards more environmentally benign synthetic routes, which could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-aminobenzo[g]quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidative coupling with arylaldehydes to form 3-acylated derivatives.
Reduction: Reduction reactions are less commonly reported but could involve the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidant.
Substitution: Di-tert-butyl peroxide (DTBP) is used as an alkoxyl radical mediator for hydrogen atom transfer.
Major Products
The major products formed from these reactions include 3-acylated quinoxalin-2-ones, alkylated derivatives, and various substituted quinoxalin-2-ones .
Scientific Research Applications
3-aminobenzo[g]quinoxalin-2(1H)-one has robust applications in various fields:
Mechanism of Action
The mechanism of action of 3-aminobenzo[g]quinoxalin-2(1H)-one involves its interaction with molecular targets through its functional groups. . The pathways involved often include signal transduction pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-one: The parent compound, which lacks the amino group at the C-3 position.
Quinazolinone: Another heterocyclic compound with similar biological activities.
Benzoxazinone: Shares a similar fused ring structure but with different functional groups.
Uniqueness
3-aminobenzo[g]quinoxalin-2(1H)-one is unique due to its specific functionalization at the C-3 position, which allows for a wide range of chemical modifications and biological interactions. This makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-amino-1H-benzo[g]quinoxalin-2-one |
InChI |
InChI=1S/C12H9N3O/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11/h1-6H,(H2,13,14)(H,15,16) |
InChI Key |
GWHZWPHANZRJDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
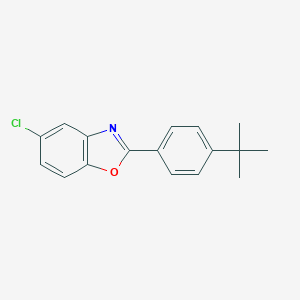
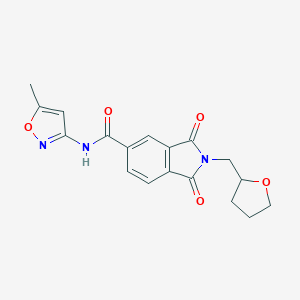
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)
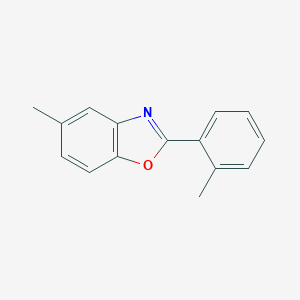
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

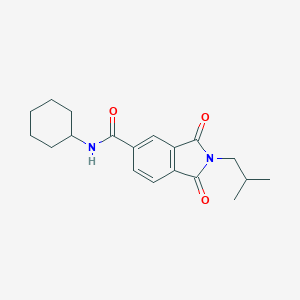
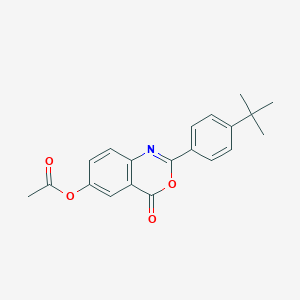
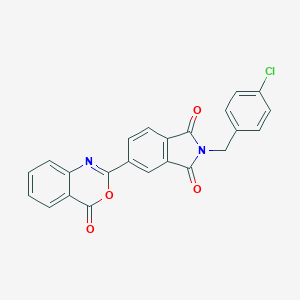
![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
